N-Boc-cadaverine

概要

説明

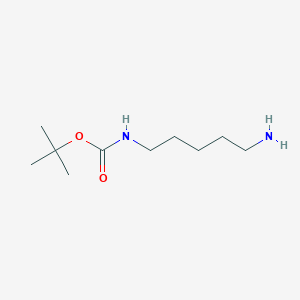

化合物NH2-C5-NH-Boc (tert-ブトキシカルボニル)-1,5-ジアミノペンタン は、5炭素鎖を持つジアミンであるカダベリンの誘導体です。 この化合物は、細胞内の特定のタンパク質を分解するように設計された分子であるプロテオリシス標的キメラ(PROTAC)の合成において、PROTACリンカー として一般的に使用されます .

準備方法

合成経路と反応条件

NH2-C5-NH-Bocの合成は、一般的にカダベリンのアミン基の保護を伴います。このプロセスは、カダベリンとジ-tert-ブチルジカルボネート(Boc2O)をトリエチルアミンなどの塩基の存在下で反応させることから始まります。反応は、Boc基の加水分解を防ぐために無水条件下で行われます。 生成物は、次に再結晶またはクロマトグラフィーによって精製されます .

工業生産方法

工業環境では、NH2-C5-NH-Bocの生産は同様の原則に従いますが、より大規模です。反応は、高収率と純度を確保するために、温度とpHを正確に制御した大型反応器で行われます。 生成物は、次に工業規模のクロマトグラフィーまたは結晶化技術を使用して分離および精製されます.

化学反応の分析

Boc Protection and Deprotection

The Boc group serves as a temporary protecting group for amines, enabling selective reactions at the secondary amine.

Protection Mechanism

- Reagents : Di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane.

- Conditions : 0–20°C for 22 hours .

- Yield : 96.76% .

Deprotection Mechanism

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

- Conditions : Room temperature for 4 hours .

- Outcome : Generates cadaverine (1,5-diaminopentane) or intermediates like N-hydroxy-cadaverine .

Imine and Schiff Base Formation

The free secondary amine undergoes condensation with carbonyl compounds.

Example Reaction with Benzaldehyde

- Reagents : Benzaldehyde, KOH, methanol .

- Conditions : 16 hours at room temperature.

- Product : N-Boc-N⁶-(3-phenyl-imine)-cadaverine (orange oil, 97% yield) .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 16 h |

| Yield | 97% |

| Characterization |

Functionalization Post-Deprotection

After Boc removal, the primary amine participates in diverse reactions.

Acylation

- Reagents : Succinyl-CoA, acetyl-CoA, or myristoyl-CoA .

- Catalyst : DesC acyltransferase (Streptomyces coelicolor) .

- Products : N-hydroxy-N-acylcadaverines (e.g., N-hydroxy-N-succinylcadaverine ) .

Bioconjugation

- Application : Synthesis of PROTACs (proteolysis-targeting chimeras) .

- Mechanism : Amine coupling with activated esters or carboxylic acids.

Key Reaction Conditions and Outcomes

Stability and Reactivity Insights

- pH Sensitivity : Stable under basic conditions but hydrolyzes in acidic media (e.g., TFA) .

- Thermal Stability : Decomposes above 109°C (flash point) .

- Solubility : Miscible with polar aprotic solvents (DCM, DMF) .

Mechanistic Considerations

科学的研究の応用

NH2-C5-NH-Boc is widely used in scientific research, particularly in the following areas:

Chemistry: As a PROTAC linker, it is used in the synthesis of molecules designed to degrade specific proteins.

Biology: It is used in studies involving protein degradation and the ubiquitin-proteasome system.

Medicine: PROTACs synthesized using NH2-C5-NH-Boc are being investigated for their potential to treat diseases by targeting and degrading disease-causing proteins.

Industry: It is used in the development of new materials and nanotechnology applications .

作用機序

NH2-C5-NH-Bocの作用機序は、PROTACにおけるリンカーとしての役割に関係しています。PROTACは、リンカーでつながれた2つのリガンドからなる二機能性分子です。一方のリガンドは標的タンパク質に結合し、他方のリガンドはE3ユビキチンリガーゼに結合します。 PROTACは、標的タンパク質とE3リガーゼを近接して結びつけ、プロテアソームによる標的タンパク質のユビキチン化とそれに続く分解につながります .

類似の化合物との比較

類似の化合物

- N-Boc-1,5-ジアミノペンタン

- N-Boc-カダベリン

- tert-ブチル(5-アミノペンチル)カルバメート

独自性

NH2-C5-NH-Bocは、PROTACリンカーとしての特定の用途により、独自です。他のBoc保護アミンもリンカーとして機能することができますが、NH2-C5-NH-Bocは特に、その安定性と合成の容易さのために好まれています。 その5炭素鎖は、PROTACの2つのリガンドを連結するための最適な長さを提供し、タンパク質分解分子開発のための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

- N-Boc-1,5-diaminopentane

- N-Boc-cadaverine

- tert-Butyl (5-aminopentyl)carbamate

Uniqueness

NH2-C5-NH-Boc is unique due to its specific use as a PROTAC linker. While other Boc-protected amines can also serve as linkers, NH2-C5-NH-Boc is particularly favored for its stability and ease of synthesis. Its five-carbon chain provides an optimal length for linking the two ligands in PROTACs, making it a valuable tool in the development of protein-degrading molecules .

生物活性

N-Boc-cadaverine, a derivative of cadaverine, is a compound of increasing interest in biological and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound, chemically known as N-tert-butoxycarbonylcadaverine, is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino group of cadaverine. Its molecular formula is , and it has a molecular weight of 198.30 g/mol. The compound can be represented by the following structural formula:

- SMILES : NCCCCCNC(OC(C)(C)C)=O

- InChI Key : DPLOGSUBQDREOU-UHFFFAOYSA-N

This structure allows for various chemical modifications and applications in synthetic organic chemistry.

1. Cancer Research

Recent studies have highlighted the potential role of cadaverine, and by extension this compound, in cancer biology. A notable study demonstrated that cadaverine treatment in Balb/c mice grafted with 4T1 breast cancer cells resulted in:

- Reduced tumor aggressiveness : Cadaverine treatment led to lower tumor mass and infiltration, fewer metastases, and lower tumor grades .

- Inhibition of cellular invasion : Treatment reverted endothelial-to-mesenchymal transition (EMT), a process associated with increased invasiveness in cancer cells .

- Morphological changes : Cadaverine induced a transition from mesenchymal-like to epithelial-like cell morphology, suggesting a potential tumor-suppressive role .

These findings suggest that this compound may exert similar effects through its influence on cadaverine pathways.

2. Microbiome Influence

Cadaverine is produced by gut microbiota and has been implicated in modulating host responses. Changes in microbiome composition can alter the levels of cadaverine, which may influence carcinogenesis in distal organs . The relationship between microbiome-derived metabolites and cancer progression highlights the importance of compounds like this compound in therapeutic strategies.

Table 1: Summary of Biological Activities of Cadaverine Derivatives

Applications in Synthesis

This compound serves as a versatile building block in organic synthesis. It has been utilized for:

- Synthesis of supermacrocycles : These structures can self-assemble into organic nanotubes, which have potential applications in nanotechnology .

- Preparation of functionalized porphyrins : As biocompatible carriers for photodynamic therapy (PDT), these compounds leverage the properties of this compound for therapeutic delivery systems .

特性

IUPAC Name |

tert-butyl N-(5-aminopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLOGSUBQDREOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274430 | |

| Record name | N-Boc-1,5-diaminopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51644-96-3 | |

| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51644-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-1,5-diaminopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。